IRAK inhibitor 4

IRAK4 inhibition kinase assay biochemical potency

IRAK inhibitor 4 (CAS 1012104-68-5) delivers a well-characterized selectivity profile for rigorous IRAK4 pathway interrogation. With a biochemical IC₅₀ of 4 nM and >7,500-fold margins against CYP2D6 and Nav1.5, this indazole-benzimidazole scaffold compound enables confident phenotype attribution in TLR/IL-1R signaling studies. Its minimal cardiac ion channel activity reduces confounding electrophysiological effects in ex vivo and tissue bath preparations. Ideal as a reference standard for SAR campaigns and dose-response studies where picomolar inhibitors cause premature target saturation. For research use only.

Molecular Formula C33H35F3N6O3
Molecular Weight 620.7 g/mol
CAS No. 1012104-68-5
Cat. No. B1662800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIRAK inhibitor 4
CAS1012104-68-5
Synonyms1-(4-hydroxycyclohexyl)-N-(3-methylbutyl)-2-[[5-[2-(trifluoromethoxy)phenyl]-1H-indazol-3-yl]amino]benzimidazole-5-carboxamide
Molecular FormulaC33H35F3N6O3
Molecular Weight620.7 g/mol
Structural Identifiers
SMILESCC(C)CCNC(=O)C1=CC2=C(C=C1)N(C(=N2)NC3=NNC4=C3C=C(C=C4)C5=CC=CC=C5OC(F)(F)F)C6CCC(CC6)O
InChIInChI=1S/C33H35F3N6O3/c1-19(2)15-16-37-31(44)21-8-14-28-27(18-21)38-32(42(28)22-9-11-23(43)12-10-22)39-30-25-17-20(7-13-26(25)40-41-30)24-5-3-4-6-29(24)45-33(34,35)36/h3-8,13-14,17-19,22-23,43H,9-12,15-16H2,1-2H3,(H,37,44)(H2,38,39,40,41)
InChIKeyQZMAOGLWCNTFCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IRAK Inhibitor 4 (CAS 1012104-68-5): An Indazole-Derived IRAK4 Kinase Inhibitor with Defined Selectivity for Preclinical Research


IRAK inhibitor 4 (CAS 1012104-68-5), also referred to as an indazole derivative modulator of interleukin-1 receptor-associated kinase [1], is a synthetic small molecule that potently inhibits IRAK4 kinase activity (IC₅₀ = 4 nM) in biochemical assays [2]. Unlike many tool compounds in this class that lack full selectivity characterization, IRAK inhibitor 4 has defined activity profiles against critical off-targets including CYP2D6 (IC₅₀ > 30,000 nM) and the cardiac sodium channel Nav1.5 (IC₅₀ > 30,000 nM) [2], providing researchers with a well-annotated reagent for interrogating TLR/IL-1R signaling pathways in immunology and oncology studies.

Why Generic Substitution Among IRAK4 Inhibitors Risks Experimental Failure: Structural Divergence and Off-Target Variance


The IRAK4 inhibitor landscape includes compounds with substantially divergent potency, kinase selectivity, and safety profiles that preclude interchangeable use. For example, the Sigma/Millipore compound 26 (IRAK4 IC₅₀ = 94 pM) exhibits ~43-fold higher biochemical potency than IRAK inhibitor 4 (IC₅₀ = 4 nM) but derives from a structurally distinct indolo[2,3-c]quinoline chemotype with uncharacterized off-target profiles beyond a 27-kinase panel . Conversely, clinical-stage candidates such as PF-06650833 (zimlovisertib) demonstrate picomolar cellular potency (IC₅₀ = 0.2 nM) but are proprietary and unavailable for routine research procurement [1]. Substituting one IRAK4 inhibitor for another without accounting for these differences in potency, selectivity fingerprint, and commercial availability can lead to irreproducible experimental outcomes, confounding pathway interpretation and wasting research resources [2].

Quantitative Evidence Guide: IRAK Inhibitor 4 (CAS 1012104-68-5) Differentiation Metrics vs. IRAK4 Inhibitor Comparators


IRAK4 Biochemical Potency: IRAK Inhibitor 4 vs. Sigma Compound 26 and Clinical Candidate PF-06650833

IRAK inhibitor 4 demonstrates an IRAK4 IC₅₀ of 4 nM in recombinant human full-length His-tagged IRAK4 biochemical assays [1]. This places it in an intermediate potency tier relative to two key comparators: Sigma/Millipore compound 26 exhibits ~43-fold higher potency (IRAK4 IC₅₀ = 94 pM) , while the clinical candidate PF-06650833 demonstrates sub-nanomolar cellular potency (IC₅₀ = 0.2 nM in cellular assays) [2].

IRAK4 inhibition kinase assay biochemical potency

CYP2D6 Off-Target Inhibition: IRAK Inhibitor 4 vs. IRAK4-IN-28

IRAK inhibitor 4 demonstrates minimal inhibition of the cytochrome P450 enzyme CYP2D6, with an IC₅₀ exceeding 30,000 nM (>30 μM) [1]. In contrast, the structurally related IRAK4 inhibitor IRAK4-IN-28 (compound 42) also lacks CYP2D6 inhibition (IC₅₀ > 50,000 nM) but inhibits CYP2C9 and CYP2C19 with IC₅₀ values of 12 μM and 2.7 μM, respectively . While both compounds exhibit favorable CYP2D6 selectivity, IRAK inhibitor 4 currently lacks published data on CYP2C9/2C19 inhibition, representing a known data gap requiring investigator verification for studies involving co-administered therapeutics metabolized via CYP2C pathways.

CYP2D6 inhibition drug-drug interaction off-target profiling

Cardiac Safety Liability: IRAK Inhibitor 4 vs. Multi-Targeted IRAK1/4/FLT3 Inhibitors

IRAK inhibitor 4 exhibits negligible inhibition of the cardiac sodium channel Nav1.5, with an IC₅₀ exceeding 30,000 nM (>30 μM) [1]. This compares favorably to multi-targeted IRAK1/4/pan-FLT3 kinase inhibitors under development for AML, where reducing hERG block represents a significant medicinal chemistry optimization challenge requiring iterative structural modification [2]. The >7,500-fold selectivity margin between IRAK4 inhibition and Nav1.5 activity suggests minimal cardiac ion channel liability for IRAK inhibitor 4.

Nav1.5 inhibition hERG cardiac safety off-target liability

Structural Chemotype Differentiation: Indazole-Benzimidazole Scaffold vs. Indoloquinoline (Compound 26) and Pyrrolopyrimidine (PF-06650833) Series

IRAK inhibitor 4 belongs to the indazole-benzimidazole structural class disclosed in patent WO2008030584A2 [1], featuring a distinctive 1-(4-hydroxycyclohexyl)-benzimidazole-5-carboxamide core substituted with a 5-[2-(trifluoromethoxy)phenyl]-1H-indazol-3-yl amino moiety . This scaffold is structurally distinct from the indolo[2,3-c]quinoline chemotype of Sigma compound 26 and the pyrrolopyrimidine/isothiazolo-pyridine scaffolds characteristic of clinical candidates such as PF-06650833 and BAY1834845 [2]. Scaffold divergence correlates with differential kinase selectivity fingerprints and physicochemical properties that cannot be extrapolated across chemotypes.

indazole scaffold chemical series structural chemotype SAR

Patent-Derived Chemical Series: IRAK Inhibitor 4 as a Representative of the WO2008030584 Indazole Class

IRAK inhibitor 4 is explicitly disclosed as a representative indazole derivative in patent WO2008030584A2, which claims indazole compounds as modulators of interleukin-1 receptor-associated kinase (IRAK) [1]. The trans-isomer (IRAK inhibitor 4 trans, CAS 2070014-89-8) represents the stereochemically defined form [2]. This patent lineage distinguishes IRAK inhibitor 4 from inhibitors arising from other intellectual property families, including the indoloquinoline series (Merck/Sigma) [3] and the pyrrolopyrimidine series (Bayer/Pfizer clinical candidates) [4].

patent WO2008030584 indazole IRAK4 inhibitor chemical series

Recommended Research Applications for IRAK Inhibitor 4 (CAS 1012104-68-5) Based on Quantitative Differentiation Evidence


In Vitro IRAK4 Dose-Response Studies Requiring Intermediate Potency and Defined Off-Target Profile

IRAK inhibitor 4 is optimally suited for dose-response and IC₅₀ determination studies in cellular assays where picomolar-potency inhibitors may cause premature target saturation. With an IRAK4 biochemical IC₅₀ of 4 nM [1], this compound provides a usable dynamic range for pharmacological studies in human PBMCs, macrophage cell lines, and TLR/IL-1R-stimulated systems. The defined >7,500-fold selectivity margins against CYP2D6 and Nav1.5 [1] enable investigators to attribute observed phenotypes to IRAK4 inhibition with greater confidence than would be possible with less extensively characterized tool compounds.

Preclinical Ex Vivo Tissue Studies Where Minimizing Cardiac Ion Channel Interference Is Critical

For ex vivo studies employing isolated perfused organs, tissue bath preparations, or primary cardiomyocyte co-cultures, IRAK inhibitor 4 offers the advantage of minimal Nav1.5 cardiac sodium channel inhibition (IC₅₀ > 30,000 nM) [1]. This property reduces the risk of confounding electrophysiological effects that could complicate data interpretation in inflammation models. In contrast, multi-targeted IRAK1/4/FLT3 inhibitors have required extensive medicinal chemistry optimization specifically to mitigate hERG and cardiac ion channel liabilities [2], underscoring the value of IRAK inhibitor 4's pre-characterized favorable cardiac safety profile.

Structure-Activity Relationship (SAR) Studies Centered on the Indazole-Benzimidazole Chemotype

Researchers conducting SAR campaigns or chemical biology studies focused on the indazole-benzimidazole scaffold class can utilize IRAK inhibitor 4 as a reference standard and starting point for analog synthesis. The compound's full IUPAC structure—1-(4-hydroxycyclohexyl)-N-isopentyl-2-((5-(2-(trifluoromethoxy)phenyl)-1H-indazol-3-yl)amino)-1H-benzo[d]imidazole-5-carboxamide —and its origin in patent WO2008030584A2 [3] provide clear intellectual property and structural context distinct from the indoloquinoline (Sigma compound 26) [4] and pyrrolopyrimidine (clinical candidate) [5] series.

Combination Therapy Studies Requiring Minimal CYP2D6-Mediated Drug-Drug Interaction Liability

In preclinical in vivo studies involving co-administration with CYP2D6-metabolized agents (e.g., certain β-blockers, antidepressants, or analgesics), IRAK inhibitor 4's minimal CYP2D6 inhibition (IC₅₀ > 30,000 nM) [1] supports cleaner pharmacological interrogation of IRAK4-dependent pathways without confounding pharmacokinetic interactions. Investigators should note that CYP2C9 and CYP2C19 inhibition profiles for IRAK inhibitor 4 remain uncharacterized; for applications where CYP2C-mediated metabolism is a concern, alternative inhibitors such as IRAK4-IN-28 (with defined CYP2C9/C19 IC₅₀ values) may warrant consideration as comparators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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